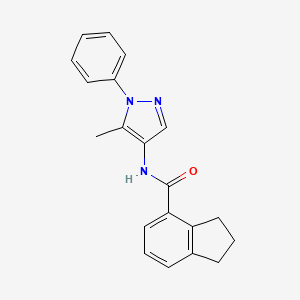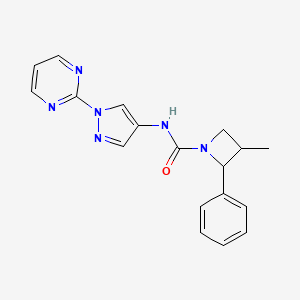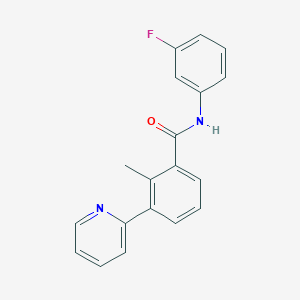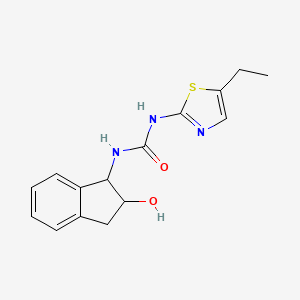![molecular formula C12H15N3OS B7663407 3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole is a synthetic compound that belongs to the class of sulfonyl triazole derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of COX-2 and PKC. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for investigating the role of these enzymes and proteins in disease processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to investigate its effects on other enzymes and proteins involved in disease processes. Additionally, more research is needed to fully understand its mechanism of action and to develop more selective inhibitors based on its structure.
Métodos De Síntesis
The synthesis of 3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole involves the reaction of 2-methylbenzenesulfinyl chloride with 3,4-dimethyl-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and produces the desired compound in good yield.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In biochemistry, it has been investigated for its interactions with enzymes and proteins, including its ability to inhibit certain enzymes involved in disease processes.
Propiedades
IUPAC Name |
3,4-dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-6-4-5-7-11(9)17(16)8-12-14-13-10(2)15(12)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWFWHTCDFKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)CC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)



![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)



